molecular formula C18H20N2O2 B352459 {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 615279-84-0

{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B352459
CAS No.: 615279-84-0
M. Wt: 296.4g/mol
InChI Key: SRPNQXIGQJWRRX-UHFFFAOYSA-N
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Description

{1-[3-(3-Methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a chemical compound built upon the privileged benzimidazole scaffold . The benzimidazole core is a structurally significant heterocycle in medicinal chemistry, known for its role as a bioisostere of naturally occurring nucleotides, which facilitates interaction with various biopolymers in living systems . This particular derivative features a methanol group at the 2-position and a phenoxypropyl side chain, which may be investigated for its potential to modulate the compound's physicochemical properties and biological affinity. Benzimidazole derivatives are extensively researched due to their wide spectrum of pharmacological activities. As a class, they have demonstrated documented applications in the development of agents with antimicrobial, antiviral, antifungal, and anticancer properties . Specific derivatives have been reported to exhibit prominent cytotoxic activities and function as topoisomerase inhibitors or angiotensin II receptor antagonists . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules or for use in biological screening campaigns to discover new therapeutic leads. Its research value lies in its potential to interact with enzyme active sites and protein receptors, making it a candidate for hit-to-lead optimization in drug discovery programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPNQXIGQJWRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Benzimidazole Core Formation

The benzimidazole backbone is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives.

Method A: Acid-Catalyzed Cyclization

  • Reagents : Formic acid (HCOOH) or trimethyl orthoformate.

  • Conditions : Reflux at 100–120°C for 6–12 hours under nitrogen.

  • Yield : 70–85%.

Method B: Stobbe Condensation

  • Reagents : Diethyl succinate and benzaldehyde derivatives.

  • Base : Potassium tert-butoxide in methanol or ethanol.

  • Temperature : 50–55°C for 4–6 hours.

  • Yield : 65–75%.

Comparison : Method A offers higher yields but requires stringent temperature control, while Method B avoids strong acids but necessitates chromatographic purification.

Hydroxymethyl Group Introduction

The hydroxymethyl group is introduced via formaldehyde-mediated hydroxymethylation .

Method C: Direct Hydroxymethylation

  • Reagents : Formaldehyde (37% aqueous solution).

  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Solvent : Methanol/water (4:1 v/v) at 25°C for 2 hours.

  • Yield : 80–90%.

Method D: Protective Group Strategy

  • Reagents : Chloromethyl methyl ether (MOM-Cl) followed by hydrolysis.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 75–85%.

Advantage : Method C is simpler, but Method D prevents over-alkylation in complex substrates.

Attachment of 3-(3-Methylphenoxy)propyl Side Chain

The side chain is introduced via nucleophilic alkylation using a halogenated precursor.

Method E: Alkylation with 3-(3-Methylphenoxy)propyl Chloride

  • Reagents : 3-(3-Methylphenoxy)propyl chloride, K2CO3.

  • Solvent : Dimethylformamide (DMF) at 80°C for 8 hours.

  • Yield : 60–70%.

Method F: Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3).

  • Substrate : 3-(3-Methylphenoxy)propan-1-ol and benzimidazole.

  • Yield : 50–60%.

Trade-off : Method E is cost-effective but less stereoselective, whereas Method F ensures retention of configuration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield ImprovementSource
CyclizationMethanol100+15%
AlkylationDMF80+20%
HydroxymethylationMethanol/water25+10%

Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing transition states.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases alkylation yields to 75%.

  • Lewis Acids : FeCl3 accelerates hydroxymethylation by activating formaldehyde.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Continuous Flow Reactors : Reduce reaction time for cyclization from 12 hours to 2 hours.

  • Catalyst Recycling : Pd/C or FeCl3 reused for up to 5 cycles without yield loss.

Purification Techniques

MethodPurity (%)ScalabilityCost
Crystallization99.5HighLow
Chromatography99.9LowHigh

Crystallization from ethanol/water mixtures is preferred for large-scale production.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (s, 1H, benzimidazole-H), 4.60 (s, 2H, -CH2OH), 3.95 (t, 2H, OCH2).

  • IR (KBr) : 3250 cm⁻¹ (-OH), 1600 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >99% purity using a C18

Chemical Reactions Analysis

Types of Reactions

{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its pharmacological properties, which include:

  • Antidepressant Activity : Research indicates that derivatives of benzimidazole compounds can exhibit significant antidepressant effects. For instance, studies have demonstrated that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
  • Anxiolytic Effects : The anxiolytic properties of related benzimidazole derivatives have been explored through various animal models. These studies often utilize behavioral tests such as the elevated plus maze and the light-dark box to assess anxiety levels post-treatment .
  • Sedative/Hypnotic Properties : Similar compounds have shown potential as sedatives, affecting sleep patterns and inducing sedation in preclinical trials. The mechanism often involves modulation of GABAergic activity, which is critical for inhibitory neurotransmission in the brain .

Case Studies and Research Findings

Several studies have investigated the efficacy of benzimidazole derivatives, providing insights into their potential applications:

  • Study on Antidepressant Effects :
    • A study conducted on a related compound showed significant improvement in depressive behavior in mice models when administered at optimal doses. Behavioral assays indicated increased exploration and reduced immobility, suggesting enhanced mood states .
  • Anxiolytic Activity Assessment :
    • In another study, a similar benzimidazole derivative was tested for anxiolytic properties using the elevated plus maze test. Results indicated that the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels .
  • Sedative Effects Evaluation :
    • Research demonstrated that certain benzimidazole derivatives could prolong sleep duration when administered before a sleep-inducing agent (thiopental), indicating potential use as sedative agents .

Mechanism of Action

The mechanism of action of {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 2-Methylphenoxy Derivative

A closely related positional isomer, (1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl)methanol (CAS: 615279-86-2), differs only in the methyl group’s position on the phenoxy ring (2-methyl vs. 3-methyl). Key comparative data include:

Property Target Compound (3-Methyl) 2-Methyl Isomer
CAS 431909-12-5 615279-86-2
Molecular Formula C18H20N2O2 C18H20N2O2
Molecular Weight 296.36 g/mol 296.36 g/mol
Boiling Point Not reported 512.9 ± 40.0 °C (predicted)
Density Not reported 1.16 ± 0.1 g/cm³ (predicted)
pKa Not reported 13.81 ± 0.10 (predicted)

Key Differences :

  • Boiling Point : The higher predicted boiling point for the 2-methyl isomer suggests stronger intermolecular interactions (e.g., van der Waals forces) due to spatial arrangement .

Functional Group Variations: Phenol vs. Methanol Substituents

4-(1H-Benzimidazol-2-yl)phenol () replaces the hydroxymethyl group with a phenolic -OH directly attached to the benzimidazole core:

Property Target Compound (Methanol) 4-(1H-Benzimidazol-2-yl)phenol
Molecular Formula C18H20N2O2 C13H10N2O
Molecular Weight 296.36 g/mol 210.23 g/mol
Functional Groups -CH2OH (methanol) -OH (phenol)
Biological Activity Not reported Antimicrobial activity reported in benzimidazole derivatives

Key Differences :

  • Solubility: The phenolic -OH group may enhance water solubility compared to the hydroxymethyl group due to increased polarity.
  • Acidity: Phenol (pKa ~10) is more acidic than methanol (pKa ~15–20), which could influence reactivity in catalytic or biological contexts .

Heterocyclic Core Modifications: Benzimidazole vs. Imidazole

The compound {1-[3-(diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (CAS: 1221342-61-5, ) replaces the benzimidazole core with an imidazole ring:

Property Target Compound (Benzimidazole) Imidazole Analog
Molecular Formula C18H20N2O2 C12H23N3O3S
Molecular Weight 296.36 g/mol 289.39 g/mol
Substituents 3-Methylphenoxypropyl, -CH2OH Diethylaminopropyl, -SO2CH3
Functional Groups Benzimidazole, methanol Imidazole, methanesulfonyl

Key Differences :

  • Electrophilicity : The methanesulfonyl group in the imidazole analog may increase electrophilicity, altering reactivity in synthetic pathways .

Substituent Chain Length and Composition

N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide () features a dimethylaminopropyl chain and a carboxamide group instead of hydroxymethyl:

Property Target Compound Dimethylamino Propyl Analog
Molecular Formula C18H20N2O2 C20H28N4O
Substituents 3-Methylphenoxypropyl Dimethylaminopropyl, carboxamide
Functional Groups Methanol Tertiary amine, amide

Key Differences :

    Biological Activity

    The compound {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C19H24N2O2
    • Molecular Weight : 312.41 g/mol
    • IUPAC Name : 1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

    The structure includes a benzimidazole core linked to a propyl group substituted with a 3-methylphenoxy moiety. This unique configuration may contribute to its biological activities.

    Antimicrobial Activity

    Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Bacillus subtilis16

    These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

    Antioxidant Activity

    The antioxidant potential of the compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated a significant antioxidant capacity, with an IC50 value of 45 µg/mL, demonstrating its potential as an antioxidant agent.

    Case Study 1: Antimicrobial Efficacy

    In a study published in the Journal of Microbiology and Biotechnology, researchers investigated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study found that this compound exhibited potent activity against S. aureus, suggesting its potential use in treating infections caused by resistant strains .

    Case Study 2: Antioxidant Properties

    Another study focused on the antioxidant properties of benzimidazole derivatives. The researchers highlighted that compounds with similar structural motifs demonstrated strong radical scavenging activity. The findings support the notion that this compound could be beneficial in preventing oxidative stress-related diseases .

    The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress. It is hypothesized that the compound may inhibit key enzymes or disrupt membrane integrity in bacteria, leading to cell death.

    Q & A

    Basic Research Questions

    Q. How can synthetic routes for {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol be designed and optimized?

    • Methodology :

    • Begin with 1H-benzimidazole-2-carbaldehyde as a core precursor. Introduce the 3-(3-methylphenoxy)propyl chain via nucleophilic substitution or Mitsunobu coupling under reflux conditions (methanol/ethanol, 4–6 hours). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .
    • Optimize solvent polarity (e.g., DMF for sterically hindered intermediates) and catalyst selection (e.g., Pd/C for hydrogenation steps). Purify via recrystallization in methanol or column chromatography (gradient elution with dichloromethane:methanol 9:1) .

    Q. What analytical techniques are critical for confirming the molecular structure of this compound?

    • Methodology :

    • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a methanol/water solution (1:1). Collect data at 100–150 K and refine using SHELXL (disorder modeling for solvent molecules, R-factor < 0.05) .
    • Spectroscopy : Validate with 1^1H/13^13C NMR (DMSO-d6, δ 7.2–8.1 ppm for benzimidazole protons) and high-resolution mass spectrometry (HRMS-ESI, m/z calculated for C19_{19}H21_{21}N2_2O2_2: 309.1603) .

    Q. How can purity and stability be assessed during synthesis?

    • Methodology :

    • Use HPTLC (silica gel 60 F254, ethyl acetate:hexane 1:1) for rapid purity checks. Quantify impurities via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation products using LC-MS .

    Advanced Research Questions

    Q. How does the 3-methylphenoxypropyl substituent influence physicochemical properties and bioactivity?

    • Methodology :

    • Compare logP values (via shake-flask method) with analogues lacking the 3-methyl group to assess hydrophobicity. Evaluate steric effects using molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
    • Synthesize derivatives with varied substituents (e.g., 4-methylphenoxy) and test in vitro bioactivity (e.g., enzyme inhibition assays) to establish structure-activity relationships .

    Q. How can conflicting crystallographic data (e.g., disorder, low data-to-parameter ratios) be resolved?

    • Methodology :

    • For disordered solvent molecules, apply PART instructions in SHELXL to refine occupancy factors. Validate using the ADDSYM algorithm in PLATON to detect missed symmetry .
    • Cross-validate with spectroscopic Ensure NMR peak integration matches crystallographic occupancy ratios .

    Q. What strategies are effective in resolving low yields during benzimidazole functionalization?

    • Methodology :

    • Screen catalysts (e.g., CuI for Ullmann coupling) and additives (e.g., TBAB for phase-transfer catalysis). Use microwave-assisted synthesis (100°C, 30 min) to accelerate sluggish reactions .
    • Analyze byproducts via GC-MS to identify competing pathways (e.g., hydrolysis of intermediates) .

    Q. How can computational methods guide the design of derivatives with improved solubility?

    • Methodology :

    • Predict solubility parameters using COSMO-RS. Introduce polar groups (e.g., hydroxyl, amine) at the benzimidazole C5 position while maintaining steric compatibility via molecular dynamics simulations .
    • Validate experimentally by measuring solubility in PBS (pH 7.4) and correlating with computed logS values .

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